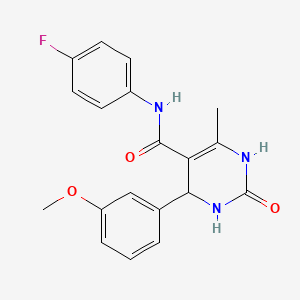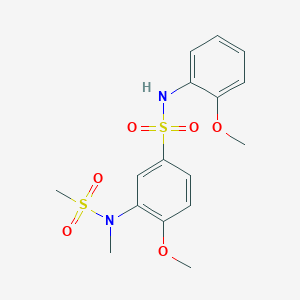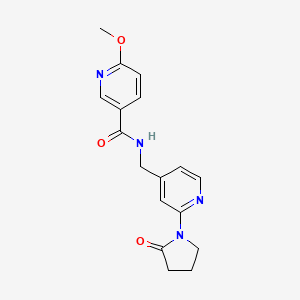
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a thiophene ring substituted with a boronic acid group, a methoxycarbonyl group, and a tert-butoxycarbonyl (BOC) protected amino group. These functional groups make it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors and carbon sources.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Protection of the Amino Group: The amino group is protected using a BOC protecting group to prevent unwanted side reactions during subsequent steps.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid depends on its specific application. In general, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
4-Amino-5-(methoxycarbonyl)thiophene-2-boronic acid: Lacks the BOC protecting group, making it more reactive.
4-(N-BOC-Amino)thiophene-2-boronic acid: Lacks the methoxycarbonyl group, reducing its versatility in certain reactions.
5-(Methoxycarbonyl)thiophene-2-boronic acid: Lacks the amino group, limiting its use in amine-related reactions.
Uniqueness
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid is unique due to the presence of both the BOC-protected amino group and the methoxycarbonyl group, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of synthetic applications.
属性
IUPAC Name |
[5-methoxycarbonyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO6S/c1-11(2,3)19-10(15)13-6-5-7(12(16)17)20-8(6)9(14)18-4/h5,16-17H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBDIUVAWDVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)
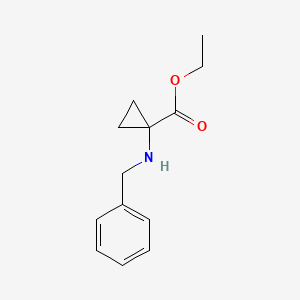
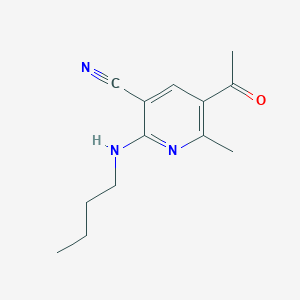
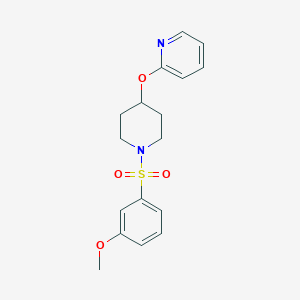
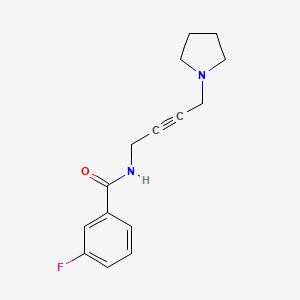
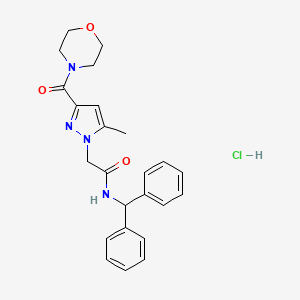
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)
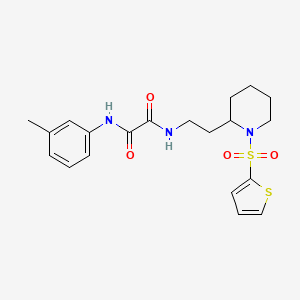
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

